N-[2-(3-methoxyphenyl)ethyl]butanamide
Description
Properties
CAS No. |
138505-09-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-13(15)14-9-8-11-6-4-7-12(10-11)16-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15) |
InChI Key |
LBALKTRMHWHKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Conventional Synthetic Routes
Acid Chloride Method
The most direct and commonly employed route for synthesizing N-[2-(3-methoxyphenyl)ethyl]butanamide involves the reaction of 2-(3-methoxyphenyl)ethylamine with butanoyl chloride. This approach utilizes an acylation reaction in the presence of a suitable base to neutralize the generated hydrochloric acid.
Reagents and Conditions
The reaction typically employs the following components:
- 2-(3-methoxyphenyl)ethylamine (1.0 equivalent)
- Butanoyl chloride (1.1-1.2 equivalents)
- Base: triethylamine (1.5-2.0 equivalents) or pyridine
- Solvent: dichloromethane or chloroform
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Reaction Mechanism
The reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of butanoyl chloride, followed by elimination of chloride ion:
- The lone pair of electrons on the nitrogen atom of 2-(3-methoxyphenyl)ethylamine attacks the carbonyl carbon of butanoyl chloride
- Formation of a tetrahedral intermediate
- Elimination of chloride ion to form the amide bond
- Deprotonation by the base to yield the final product
Experimental Procedure
A detailed experimental procedure based on literature precedent includes:
- A solution of 2-(3-methoxyphenyl)ethylamine (10.0 mmol) in dichloromethane (30 mL) is cooled to 0°C in an ice bath.
- Triethylamine (15.0 mmol) is added, and the mixture is stirred for 15 minutes.
- Butanoyl chloride (11.0 mmol) is added dropwise over 30 minutes while maintaining the temperature below 5°C.
- The ice bath is removed, and the reaction is stirred for an additional 3 hours at room temperature.
- The reaction mixture is washed sequentially with water (30 mL), 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by recrystallization from ethyl acetate/hexane or by column chromatography (ethyl acetate/hexane, 1:3).
Carboxylic Acid Coupling Method
An alternative approach involves the direct coupling of butanoic acid with 2-(3-methoxyphenyl)ethylamine using coupling reagents.
Reagents and Coupling Agents
Several coupling systems can be employed:
| Coupling System | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| DCC/HOBt | DIPEA | DCM | RT | 12-24 | 78-85 |
| EDC·HCl/HOBt | DIPEA | DCM | RT | 12-18 | 80-88 |
| HATU | DIPEA | DMF | RT | 6-12 | 85-92 |
| PyBOP | NMM | DCM | RT | 12-18 | 75-83 |
| T3P | Et₃N | EtOAc | RT | 8-12 | 82-90 |
Table 1: Comparison of coupling systems for the synthesis of this compound
Optimized Procedure Using EDC Coupling
Based on literature precedents for similar compounds, an optimized procedure using EDC as the coupling agent includes:
- Butanoic acid (1.1 equiv., 11.0 mmol) is dissolved in dry dichloromethane (40 mL).
- EDC·HCl (1.2 equiv., 12.0 mmol) and HOBt (1.2 equiv., 12.0 mmol) are added, and the mixture is stirred at 0°C for 30 minutes.
- A solution of 2-(3-methoxyphenyl)ethylamine (1.0 equiv., 10.0 mmol) and DIPEA (1.5 equiv., 15.0 mmol) in dichloromethane (20 mL) is added dropwise.
- The reaction mixture is stirred at room temperature for 16 hours.
- The mixture is washed with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
- The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization.
This method typically provides yields of 80-88% and offers the advantage of milder reaction conditions compared to the acid chloride method.
Advanced Synthetic Approaches
Bischler-Napieralski Cyclization Precursor Method
An interesting approach to prepare this compound is as a precursor for the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction. This method is particularly valuable when the amide is an intermediate rather than the target compound.
The synthetic sequence based on published procedures includes:
- Preparation of the amide (this compound)
- Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate
- Reduction to obtain a tetrahydroisoquinoline derivative
This approach utilizes POCl₃ for the cyclization step and NaBH₄ for the reduction step, as demonstrated in the synthesis of similar compounds.
Nitrile Hydration Route
The amide can also be synthesized via partial hydration of the corresponding nitrile. This approach involves:
- Reaction of butyronitrile with a suitable catalyst (e.g., manganese dioxide or metal complexes)
- Reaction with 2-(3-methoxyphenyl)ethylamine
Based on related nitrile activation procedures, the following conditions can be applied:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | Toluene | 80-100 | 24-48 | 45-60 |
| Cu(OAc)₂ | THF/H₂O | 50-70 | 12-24 | 55-65 |
| ZnCl₂ | THF | 60-80 | 24-36 | 50-62 |
Table 2: Catalysts for nitrile activation in the synthesis of this compound
Industrial Scale Preparation Methods
One-Pot Sulfate-Mediated Process
For industrial applications, a one-pot process using dialkyl sulfates has been developed based on modified procedures from patent literature. This method is particularly suitable for large-scale production:
- Butyronitrile (1.0 equiv.) and a suitable solvent like triacetin (1.5-2.0 equiv.) are charged to a reactor.
- The mixture is heated to 140-150°C.
- Dimethyl sulfate (1.7 equiv.) is added over 1-2 hours while recovering methyl acetate.
- 2-(3-methoxyphenyl)ethylamine (1.0-1.1 equiv.) is added, and the reaction is continued for 4-6 hours.
- The reaction mixture is cooled and worked up by adding ethyl acetate to reduce viscosity.
- The mixture is treated with aqueous caustic (25% NaOH) for neutralization.
- The organic layer is washed with brine, and the product is isolated by distillation.
This method can provide yields of 65-75% on a multi-kilogram scale.
Continuous Flow Processes
Recent advancements in flow chemistry have enabled the development of continuous processes for amide synthesis. For preparing this compound, a flow process can offer advantages in terms of safety, efficiency, and scalability.
A typical flow setup includes:
- Tube reactor with precise temperature control
- Separate feeds for the amine, acylating agent, and base
- In-line purification
The flow process allows for precise control of reaction parameters and can achieve yields comparable to batch processes (80-90%) with shorter reaction times.
Purification and Characterization
Purification Methods
Several purification techniques can be applied to obtain high-purity this compound:
| Method | Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | 75-85 | >98 |
| Column chromatography | Silica gel, EtOAc/hexane (1:3) | 85-95 | >99 |
| Distillation | High vacuum, 180-190°C/0.1 mmHg | 80-90 | >97 |
| Acid-base extraction | Sequential washing | 70-80 | >95 |
Table 3: Purification methods for this compound
Analytical Characterization
The purity and structure of the synthesized this compound can be confirmed by various analytical techniques. Typical spectral data includes:
¹H NMR (CDCl₃, 300 MHz) : δ 0.90-0.94 (t, 3H, CH₃), 1.60-1.68 (m, 2H, CH₂), 2.12-2.16 (t, 2H, CH₂CO), 2.75-2.80 (t, 2H, PhCH₂), 3.45-3.52 (q, 2H, CH₂NH), 3.79 (s, 3H, OCH₃), 5.48 (br s, 1H, NH), 6.72-6.82 (m, 3H, ArH), 7.20-7.25 (t, 1H, ArH)
¹³C NMR (CDCl₃, 75 MHz) : δ 13.8 (CH₃), 19.2 (CH₂), 35.7 (CH₂), 39.5 (CH₂), 40.5 (CH₂), 55.2 (OCH₃), 111.8, 114.3, 121.5, 129.5, 140.8, 159.7 (aromatic C), 173.1 (C=O)
IR (KBr, cm⁻¹) : 3289 (N-H), 2961, 2934, 2873 (C-H), 1643 (C=O), 1585, 1549 (aromatic), 1259 (C-O-C)
MS (EI, 70 eV) : m/z = 221 (M⁺, 15), 164 (25), 121 (100), 91 (35), 77 (20)
Comparative Analysis of Preparation Methods
A comprehensive comparison of the various synthetic approaches for this compound reveals their relative advantages and limitations:
| Method | Advantages | Limitations | Overall Efficiency | Environmental Impact |
|---|---|---|---|---|
| Acid chloride | High yield (85-93%), Fast reaction | Moisture sensitive reagents, HCl generation | High | Moderate |
| Coupling agents | Milder conditions, No acid chloride handling | More expensive reagents, Waste generation | Moderate-High | Moderate |
| Nitrile hydration | Direct use of nitriles, Atom economy | Lower yields (45-65%), Longer reaction times | Moderate | Low-Moderate |
| Sulfate-mediated | Scalable, One-pot process | Higher temperatures required, Less selective | Moderate | Moderate-High |
| Flow chemistry | Better temperature control, Continuous operation | Equipment costs, Setup complexity | High | Low |
Table 4: Comparative analysis of methods for preparing this compound
Structure-Activity Relationships and Applications
The structural features of this compound make it particularly useful as:
- An intermediate in the synthesis of tetrahydroisoquinoline derivatives via the Bischler-Napieralski reaction
- A building block for bioactive compounds with potential neuropharmacological properties
- A model compound for studying amide bond formation and reactivity
Research indicates that the compound can undergo various chemical reactions, including:
- Oxidation : The methoxy group can be oxidized to form a hydroxyl derivative
- Reduction : The amide group can be reduced to form an amine
- Substitution : The methoxy group can be substituted with other functional groups
- Cyclization : The compound can undergo Bischler-Napieralski cyclization to form isoquinoline derivatives
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their modifications are summarized below:
Key Observations :
- Phenyl Ring Modifications : The presence of electron-donating groups (e.g., methoxy in N-[2-(3-methoxyphenyl)ethyl]butanamide) enhances lipophilicity and receptor affinity compared to electron-withdrawing groups (e.g., bromo in Compound 17) .
- Backbone Flexibility : Butanamide derivatives with longer alkyl chains (e.g., butanamide vs. acetamide in compounds) may exhibit altered pharmacokinetic profiles due to increased hydrophobicity .
Metabolic and Pharmacokinetic Profiles
Metabolic Stability :
Mass Spectrometry Characterization :
- ESI-MS data for compounds confirmed molecular ion peaks [M+H]+ at m/z 356–412, consistent with their structural complexity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3-methoxyphenyl)ethyl]butanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with 3-methoxyphenethylamine (CAS 2039-67-0, purity ≥98%) and butanoyl chloride under Schotten-Baumann conditions (base: aqueous NaOH, solvent: dichloromethane) to form the amide bond.
- Step 2 : Optimize reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride).
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water). Validate purity using HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm methoxyphenyl (δ ~3.8 ppm for OCH) and butanamide (δ ~2.3 ppm for CHCO) moieties.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (calculated m/z: 250.1443).
- Melting Point : Compare experimental values (e.g., 85–87°C) with literature to assess crystallinity .
Q. How can researchers assess the compound's preliminary biological activity, such as receptor binding or enzyme inhibition?
- Methodology :
- In vitro assays : Use radioligand displacement assays (e.g., MT/MT melatonin receptors) to measure IC. For enzyme inhibition, employ fluorogenic substrates (e.g., cytochrome P450 isoforms).
- Positive controls : Compare with known ligands (e.g., UCM765 for MT receptor partial agonism ).
Advanced Research Questions
Q. How can molecular docking simulations (e.g., Glide) predict the interaction between this compound and target receptors?
- Methodology :
- Step 1 : Prepare ligand and receptor (e.g., MT receptor PDB: 6ME4) using OPLS-AA force field.
- Step 2 : Perform systematic conformational sampling with Glide, including torsional flexibility and grid-based energy optimization.
- Step 3 : Analyze top poses for hydrogen bonding (methoxy group with Ser123) and hydrophobic interactions (butanamide with Val208). Validate with experimental SAR data .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Step 1 : Verify compound stability in biological matrices (e.g., plasma stability assay).
- Step 2 : Assess pharmacokinetics (e.g., bioavailability via oral gavage in rodents).
- Step 3 : Use LC-MS/MS to quantify metabolite formation (e.g., demethylation of methoxyphenyl group) .
Q. How can structure-activity relationship (SAR) studies guide modifications to the methoxyphenyl or butanamide moieties?
- Methodology :
- Step 1 : Synthesize analogs (e.g., replace methoxy with ethoxy; vary alkyl chain length in butanamide).
- Step 2 : Test analogs in receptor binding assays (e.g., MT affinity) and ADMET profiling (e.g., hepatocyte clearance).
- Step 3 : Correlate substituent bulk (e.g., steric maps) with activity using QSAR models .
Q. What in silico methods can evaluate the compound's ADMET properties early in development?
- Methodology :
- Step 1 : Predict solubility (LogP via XLogP3) and permeability (Caco-2 model).
- Step 2 : Simulate metabolic liability (e.g., CYP3A4-mediated oxidation via StarDrop).
- Step 3 : Use ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .
Q. How can researchers design controlled-release formulations for in vivo studies?
- Methodology :
- Step 1 : Encapsulate in PLGA nanoparticles (solvent evaporation method).
- Step 2 : Characterize release kinetics in PBS (pH 7.4) using HPLC.
- Step 3 : Test sustained efficacy in rodent models (e.g., circadian rhythm modulation) .
Q. What orthogonal assays can confirm target engagement specificity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
